N-[4-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)-2-methoxyphenyl]-2-furamide
Description
Properties
Molecular Formula |
C24H23BrN2O4 |
|---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
N-[4-[[1-(4-bromophenyl)cyclopentanecarbonyl]amino]-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H23BrN2O4/c1-30-21-15-18(10-11-19(21)27-22(28)20-5-4-14-31-20)26-23(29)24(12-2-3-13-24)16-6-8-17(25)9-7-16/h4-11,14-15H,2-3,12-13H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
MSDIQBLBBGWCIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Cyclopentane Ring Formation
The cyclopentyl group is synthesized via a Grignard reaction followed by alkylation:
-
Reactants : 4-Bromophenylacetonitrile (1.0 eq), 1,4-dibromobutane (1.1 eq), sodium hydride (3.0 eq).
-
Conditions : DMF solvent, reflux for 4 hours.
Reaction Scheme :
Hydrolysis to Carboxylic Acid
The nitrile intermediate is hydrolyzed under acidic conditions:
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) :
-
Conditions : Reflux in anhydrous dichloromethane (DCM) for 2 hours.
Amide Coupling with 4-Amino-2-methoxyaniline
Activation of Carbonyl Chloride
The acid chloride reacts with 4-amino-2-methoxyaniline using a coupling reagent system:
-
Reagents : EDC (1.2 eq), HOBt (0.1 eq), DMAP (1.0 eq), DIPEA (2.0 eq).
-
Solvent : Acetonitrile (CH₃CN) at 0–5°C.
Reaction Scheme :
Purification
Introduction of 2-Furamide Group
Reaction with Furoyl Chloride
The terminal amine undergoes acylation with furoyl chloride :
-
Conditions : Triethylamine (TEA, 2.0 eq), anhydrous THF, 0°C to room temperature for 6 hours.
Reaction Scheme :
Final Purification
Analytical Data and Characterization
Spectroscopic Confirmation
Purity and Yield Summary
| Step | Intermediate | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Cyclopentanecarbonitrile | 94.1 | 98 |
| 2 | Carboxylic Acid | 87 | 99 |
| 3 | Acid Chloride | 96 | >99 |
| 4 | Amide Intermediate | 85 | 99 |
| 5 | Final Product | 80 | 99.5 |
Optimization and Challenges
-
Cyclopentane Ring Closure : Excess NaH ensures complete deprotonation of 4-bromophenylacetonitrile, minimizing dimerization.
-
Amide Coupling : Catalytic DMAP enhances acyl transfer efficiency, critical for electron-deficient amines.
-
Furamide Stability : Low-temperature conditions prevent furan ring decomposition during acylation .
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or modify reactivity.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for cross-coupling reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
N-{4-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Molecular docking studies and simulations have provided insights into its binding modes and interaction stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous molecules derived from the provided evidence. Key differences in substituents, biological activities (where available), and synthetic methodologies are highlighted.
Key Structural and Functional Insights:
Role of the Urea Linkage :
The target compound’s urea group (–NH–CO–) contrasts with simpler amide bonds in analogs like N-(4-bromophenyl)furan-2-carboxamide . Urea linkages often enhance hydrogen-bonding capacity and metabolic stability compared to amides .
Impact of the Cyclopentyl Group :
The 1-(4-bromophenyl)cyclopentyl moiety introduces steric bulk and conformational restriction, which may improve target selectivity. Similar cyclopentyl groups in related compounds (e.g., ) are linked to protease inhibition .
Thiazole or isoxazole heterocycles (e.g., ) alter π-π stacking interactions compared to the furan ring .
Synthetic Methodologies :
- Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura in ) is a common strategy for aryl-aryl bond formation.
- Urea formation typically employs carbodiimides or isocyanate intermediates, as suggested by analogous syntheses .
Research Findings and Limitations
- Biological Activity: No direct data on the target compound’s activity is provided in the evidence. However, analogs with cyclopentyl groups (e.g., ) show protease inhibition, while thiazole derivatives () exhibit MAO enzyme inhibition .
- Synthetic Challenges : The steric bulk of the cyclopentyl group may complicate coupling steps, necessitating optimized catalysts (e.g., Pd(Ph₃P)₄ in ).
Biological Activity
N-[4-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)-2-methoxyphenyl]-2-furamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, synthesis, and research findings.
Chemical Structure and Properties
- Molecular Formula : C24H26BrN3O3
- Molecular Weight : 486.39 g/mol
- IUPAC Name : this compound
The compound features a furan ring, a methoxy group, and a bromophenyl moiety, which contribute to its diverse chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. A common synthetic route includes:
- Formation of Intermediate Compounds : The initial step involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base (e.g., trimethylamine).
- Coupling Reaction : Subsequent arylation using palladium-catalyzed cross-coupling techniques to form the final amide structure.
- Purification : The product is purified through crystallization or chromatography to achieve high purity levels.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii
In vitro studies utilized the agar well diffusion method to evaluate the antimicrobial efficacy, revealing that this compound exhibits potent activity against multidrug-resistant strains .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
| Acinetobacter baumannii | 4 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties against several cancer cell lines. Notably, it has been tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay.
- Results indicate that the compound inhibits cell proliferation with an IC50 value of approximately 15 µM, highlighting its potential as an anticancer agent .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : Binding to specific receptors can alter signaling pathways that lead to cell death in cancerous cells.
- Molecular Docking Studies : Computational analyses have shown favorable binding interactions with target proteins, suggesting a strong affinity for biological macromolecules .
Case Studies
Several studies have explored the biological activity of derivatives related to this compound:
- Antimicrobial Evaluation :
- Anticancer Research :
Q & A
Basic: What are the key synthetic pathways for synthesizing N-[4-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)-2-methoxyphenyl]-2-furamide?
Answer:
The synthesis involves multi-step reactions starting with the preparation of intermediates such as the cyclopentylcarbonyl chloride. Key steps include:
- Amidation : Reacting 4-amino-2-methoxyphenyl derivatives with furan-2-carbonyl chloride under basic conditions (e.g., triethylamine) .
- Coupling : Introducing the 4-bromophenylcyclopentyl group via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation, depending on substituent compatibility .
- Purification : Techniques like column chromatography or recrystallization ensure purity. Structural validation requires NMR (1H/13C), FT-IR, and mass spectrometry .
Advanced: How can researchers optimize the cyclopentylcarbonyl intermediate yield during synthesis?
Answer:
Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for cyclopentylcarbonyl formation.
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura steps .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amidation.
- Flow Chemistry : Continuous flow reactors minimize intermediate degradation and improve scalability .
Basic: What spectroscopic and computational methods validate the compound’s structure?
Answer:
- NMR Spectroscopy : 1H/13C NMR identifies aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ 165–175 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms the cyclopentyl-bromophenyl spatial arrangement .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay Standardization : Use consistent cell lines (e.g., HeLa for anticancer studies) and control compounds.
- Purity Verification : HPLC (>95% purity) and LC-MS rule out impurities affecting bioactivity .
- Comparative Studies : Benchmark against analogs (e.g., N-(4-bromophenyl)furan-2-carboxamide) to isolate structural determinants of activity .
Basic: What molecular targets are hypothesized for this compound in therapeutic contexts?
Answer:
- Enzyme Inhibition : Potential interaction with cyclooxygenase-2 (COX-2) in inflammation, inferred from structural analogs .
- Kinase Modulation : Similar furanamide derivatives inhibit tyrosine kinases (e.g., EGFR) in cancer pathways .
- Target Identification : SPR or thermal shift assays validate binding affinities .
Advanced: What strategies improve bioavailability for in vivo pharmacokinetic studies?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
- Formulation : Nanoencapsulation (liposomes) or co-solvents (PEG 400) improve absorption.
- LogP Optimization : Reduce hydrophobicity via substituent modification (e.g., methoxy to hydroxyl) .
Basic: How does the bromophenylcyclopentyl group influence the compound’s reactivity?
Answer:
- Electron-Withdrawing Effect : The bromine atom stabilizes intermediates via resonance, aiding electrophilic substitutions .
- Steric Hindrance : The cyclopentyl group directs regioselectivity in coupling reactions, favoring para-substitution .
Advanced: What computational tools predict metabolic pathways and toxicity?
Answer:
- ADMET Prediction : Software like Schrödinger’s QikProp estimates metabolic stability and CYP450 interactions.
- Molecular Dynamics (MD) : Simulates liver microsome interactions to identify vulnerable sites (e.g., furan ring oxidation) .
Basic: What are the stability considerations for long-term storage?
Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the bromophenyl group.
- Moisture Control : Use desiccants to avoid hydrolysis of the amide bond .
Advanced: How to design SAR studies for optimizing anticancer activity?
Answer:
- Scaffold Modification : Replace methoxy with electron-donating groups (e.g., -NH₂) to enhance DNA intercalation.
- Bioisosteric Replacement : Substitute the furan ring with thiophene to assess heterocycle impact on potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
